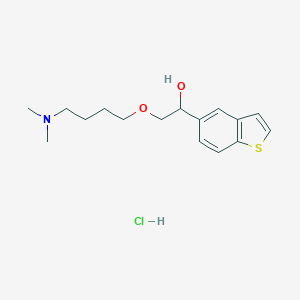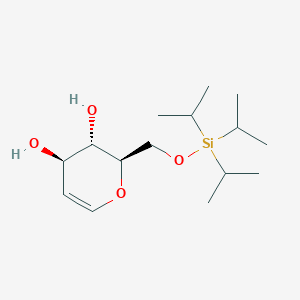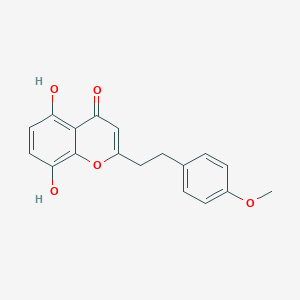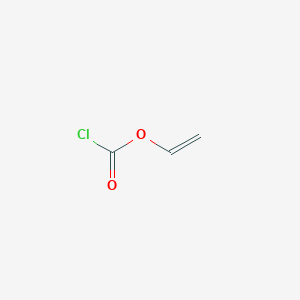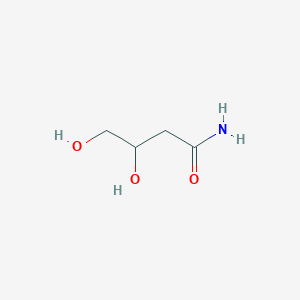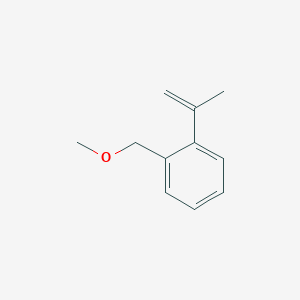
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene, also known as isoeugenol methyl ether, is a natural compound commonly found in essential oils of various plants. It has been extensively studied for its potential applications in different fields, including medicine, cosmetics, and food industry.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene is not fully understood. However, it has been suggested that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. Its anti-inflammatory and analgesic properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Its potential anticancer activity is thought to be due to its ability to induce apoptosis and inhibit the proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene has been shown to have various biochemical and physiological effects. It has been shown to possess antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. It has also been shown to possess anti-inflammatory and analgesic properties. In addition, it has been shown to have potential anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene in lab experiments is its wide range of potential applications. It can be used in various fields, including medicine, cosmetics, and food industry. Another advantage is its natural origin, which makes it a safer alternative to synthetic compounds. However, one of the limitations of using 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are various future directions for the research on 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene. One direction is to further investigate its potential antimicrobial activity against different microorganisms and its mechanism of action. Another direction is to explore its potential as a natural preservative in food industry. Additionally, further research is needed to fully understand its potential anticancer activity and its mechanism of action. Finally, more studies are needed to investigate its safety and toxicity profile in different applications.
In conclusion, 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene is a natural compound with various potential applications in different fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its diverse applications.
Métodos De Síntesis
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene can be synthesized through different methods, including the O-methylation of eugenol or the isomerization of eugenol to 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene, followed by the O-methylation of 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene. Another method involves the reaction of eugenol with paraformaldehyde and potassium carbonate in the presence of a solvent to yield 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene has been extensively studied for its potential applications in different fields, including medicine, cosmetics, and food industry. In medicine, it has been shown to possess antimicrobial, anti-inflammatory, and analgesic properties. It has also been studied for its potential anticancer activity. In cosmetics, it is commonly used as a fragrance and flavoring agent. In the food industry, it is used as a flavoring agent in various food products.
Propiedades
Número CAS |
128139-39-9 |
|---|---|
Nombre del producto |
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene |
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
1-(methoxymethyl)-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H14O/c1-9(2)11-7-5-4-6-10(11)8-12-3/h4-7H,1,8H2,2-3H3 |
Clave InChI |
ZVUICKAMZNTFOI-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1COC |
SMILES canónico |
CC(=C)C1=CC=CC=C1COC |
Sinónimos |
Benzene, 1-(methoxymethyl)-2-(1-methylethenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



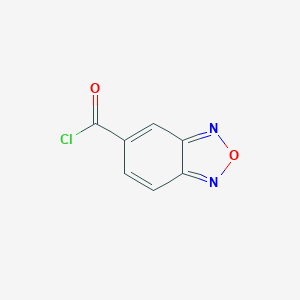
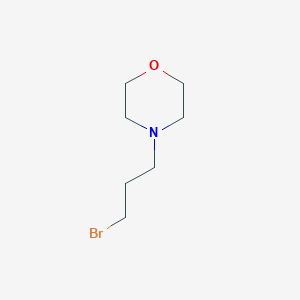
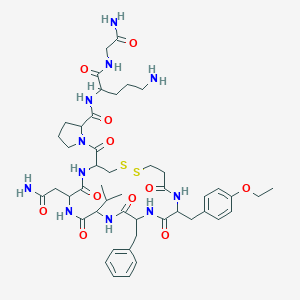
![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)
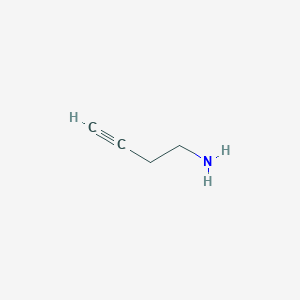
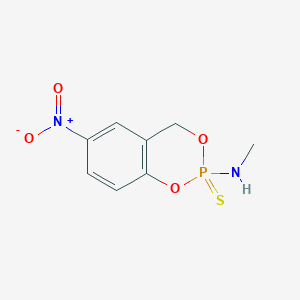
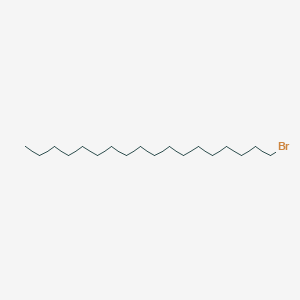
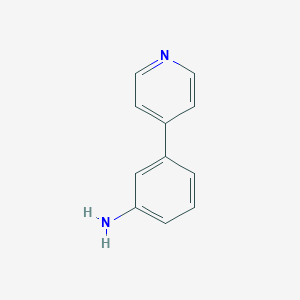
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
